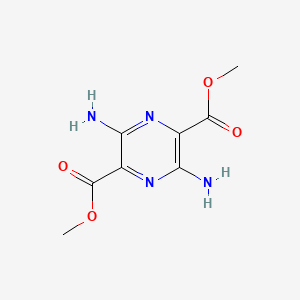
Dimethyl 3,6-diaminopyrazine-2,5-dicarboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Dimethyl 3,6-diaminopyrazine-2,5-dicarboxylate is a chemical compound with the molecular formula C8H10N4O4 and a molecular weight of 226.19 g/mol . It is a derivative of pyrazine, a heterocyclic aromatic organic compound. This compound is primarily used in research and development within the fields of chemistry and pharmaceuticals.
準備方法
Synthetic Routes and Reaction Conditions
One of the synthetic routes for Dimethyl 3,6-diaminopyrazine-2,5-dicarboxylate involves the regioselective oxidation of 2,3,5,6-tetramethyl pyrazine using selenium dioxide and silver nitrate . This reaction results in the production of 3,6-dimethylpyrazine-2,5-dicarboxylic acid hydrate, which can then be further processed to obtain the desired compound.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the public domain. it is likely that large-scale synthesis would involve similar oxidation reactions with optimized conditions for higher yields and purity.
化学反応の分析
Types of Reactions
Dimethyl 3,6-diaminopyrazine-2,5-dicarboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups attached to the pyrazine ring.
Substitution: Substitution reactions can introduce new functional groups into the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include selenium dioxide, silver nitrate, and various reducing agents. The conditions for these reactions typically involve controlled temperatures and specific solvents to ensure the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions can produce various carboxylic acid derivatives, while substitution reactions can introduce new functional groups such as amines or halides.
科学的研究の応用
Dimethyl 3,6-diaminopyrazine-2,5-dicarboxylate has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.
Medicine: Research into potential pharmaceutical applications, such as drug development and therapeutic agents.
Industry: It may be used in the development of new materials and chemical processes.
作用機序
The mechanism of action for Dimethyl 3,6-diaminopyrazine-2,5-dicarboxylate involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, affecting various biochemical processes. The exact molecular targets and pathways depend on the specific application and context of its use.
類似化合物との比較
Similar Compounds
- Diethyl 3,6-diaminopyrazine-2,5-dicarboxylate
- Dimethyl pyrazine-2,5-dicarboxylate
- Diethyl 2,6-dimethyl-3,5-pyridinedicarboxylate
Uniqueness
Dimethyl 3,6-diaminopyrazine-2,5-dicarboxylate is unique due to its specific functional groups and structural configuration. This uniqueness allows it to participate in specific chemical reactions and interactions that similar compounds may not be able to perform as effectively.
特性
分子式 |
C8H10N4O4 |
|---|---|
分子量 |
226.19 g/mol |
IUPAC名 |
dimethyl 3,6-diaminopyrazine-2,5-dicarboxylate |
InChI |
InChI=1S/C8H10N4O4/c1-15-7(13)3-5(9)12-4(6(10)11-3)8(14)16-2/h1-2H3,(H2,10,11)(H2,9,12) |
InChIキー |
WMVOEILZTMWOGR-UHFFFAOYSA-N |
正規SMILES |
COC(=O)C1=C(N=C(C(=N1)N)C(=O)OC)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


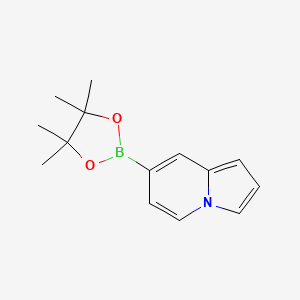

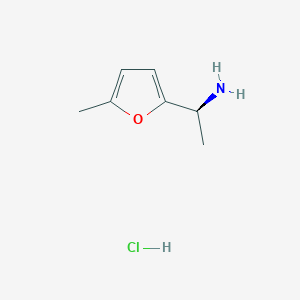
![Methyl 5-fluoro-3-iodo-1H-pyrrolo[2,3-b]pyridine-2-carboxylate](/img/structure/B15330615.png)
![1,2-Dichloro-6,7,8,9-tetrahydro-5H-benzo[7]annulen-5-one](/img/structure/B15330619.png)
![5-Methoxy-2-(2-methoxyphenyl)imidazo[1,2-a]pyridine](/img/structure/B15330624.png)
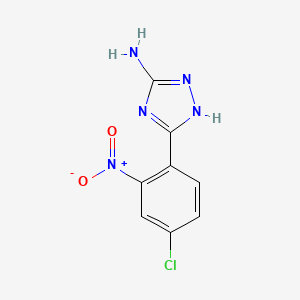
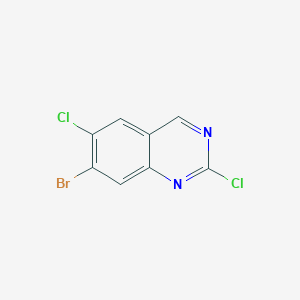

![N~1~-Ethyl-N~1~-{4-[(E)-(4-nitrophenyl)diazenyl]phenyl}ethane-1,2-diamine](/img/structure/B15330650.png)

![5-Methyl-[1,2,4]triazolo[4,3-a]pyridin-8-amine](/img/structure/B15330661.png)
![2-(5-Methylfuran-2-yl)-5-(methylthio)-[1,2,4]triazolo[1,5-a][1,3,5]triazin-7-amine](/img/structure/B15330670.png)

